3,5-Dichlorophenyl methyl sulphone

Catalog No.
S581992
CAS No.
22821-89-2
M.F
C7H6Cl2O2S
M. Wt
225.09 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3,5-Dichlorophenyl methyl sulphone

CAS Number

22821-89-2

Product Name

3,5-Dichlorophenyl methyl sulphone

IUPAC Name

1,3-dichloro-5-methylsulfonylbenzene

Molecular Formula

C7H6Cl2O2S

Molecular Weight

225.09 g/mol

InChI

InChI=1S/C7H6Cl2O2S/c1-12(10,11)7-3-5(8)2-6(9)4-7/h2-4H,1H3

InChI Key

QIYHQTUAQZMJGS-UHFFFAOYSA-N

SMILES

CS(=O)(=O)C1=CC(=CC(=C1)Cl)Cl

Synonyms

3,5-DCPMS, 3,5-dichlorophenyl methyl sulfone

Canonical SMILES

CS(=O)(=O)C1=CC(=CC(=C1)Cl)Cl

3,5-Dichlorophenyl methyl sulfone is an organosulfur compound characterized by the presence of a sulfonyl group attached to a methyl group, along with a dichlorophenyl moiety. Its chemical formula is C8H8Cl2O2S, and it appears as a white crystalline solid. This compound is notable for its role as a metabolite of m-dichlorobenzene and has been studied for its interactions with biological systems, particularly in relation to drug metabolism and enzyme induction in the liver.

3,5-Dichlorophenyl methyl sulfone is a metabolite and likely doesn't have a specific biological function. However, its formation can be a marker for m-DCB exposure. Research suggests that m-DCB exposure can lead to the induction of hepatic microsomal enzymes, which are responsible for metabolizing various xenobiotics (foreign chemicals) []. This suggests a potential role in the body's detoxification process.

The chemical behavior of 3,5-dichlorophenyl methyl sulfone includes various reactions typical of sulfones. These can include oxidation and nucleophilic substitution reactions. For instance, it can undergo oxidation to form sulfoxides or other sulfone derivatives. In biological systems, it has been observed to interact with cytochrome P-450 enzymes, which are crucial for drug metabolism . The compound exhibits type I interaction with cytochrome P-450, indicating its potential role in modifying enzyme activity related to drug metabolism .

3,5-Dichlorophenyl methyl sulfone has been shown to induce hepatic microsomal drug-metabolizing enzymes, similar to the effects seen with phenobarbital. Studies indicate that administration of this compound leads to significant increases in aminopyrine N-demethylase activity and cytochrome P-450 content in the liver . This suggests that it may play a role in enhancing the metabolism of various drugs, potentially affecting their efficacy and toxicity.

The synthesis of 3,5-dichlorophenyl methyl sulfone can be achieved through several methods:

  • Oxidation of Methyl Sulfides: One common method involves the oxidation of dimethyl sulfide using hydrogen peroxide or other oxidizing agents to yield the corresponding sulfone .
  • Nucleophilic Substitution: Another approach includes nucleophilic substitution reactions where appropriate halogenated compounds react with sodium sulfinate or similar reagents .
  • Metal-Mediated Cross-Coupling: Advanced synthetic strategies may employ metal-catalyzed cross-coupling techniques involving halides and boronates in the presence of sodium sulfinate .

3,5-Dichlorophenyl methyl sulfone finds applications primarily in research settings related to pharmacology and toxicology. Its ability to induce drug-metabolizing enzymes makes it a valuable tool for studying metabolic pathways and interactions within biological systems. Additionally, it may serve as an intermediate in the synthesis of other pharmaceutical compounds.

Studies have demonstrated that 3,5-dichlorophenyl methyl sulfone interacts significantly with hepatic microsomal enzymes. For example, it has been shown to enhance the activity of cytochrome P-450 enzymes involved in drug metabolism, which can lead to altered pharmacokinetics of co-administered drugs . The compound's effects on enzyme induction are comparable to those induced by phenobarbital, highlighting its potential impact on drug metabolism.

Several compounds exhibit structural similarities or biological activities related to 3,5-dichlorophenyl methyl sulfone. Below is a comparison highlighting its uniqueness:

Compound NameStructure FeaturesUnique Properties
3,4-Dichlorophenyl methyl sulfoneSimilar dichlorophenyl groupDifferent induction profile on cytochrome P-450
Dimethyl sulfoneContains two methyl groups instead of phenylGenerally considered less reactive than sulfones
Phenyl methyl sulfoneContains only one chlorine atomLess potent in enzyme induction compared to 3,5-dichlorophenyl methyl sulfone
4-Methoxyphenyl methyl sulfoneContains methoxy group instead of chlorineExhibits different pharmacological properties

This table illustrates how 3,5-dichlorophenyl methyl sulfone is distinguished by its specific chlorination pattern and its significant role in enzyme induction compared to other similar compounds.

XLogP3

2.4

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Irritant

Other CAS

22821-89-2

Wikipedia

3,5-Dichlorophenyl methyl sulfone

Dates

Modify: 2023-08-15

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